

Chemical structure and properties of Cirazoline hydrochloride (CAS 40600-13-3)

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Compound of Interest

Compound Name: *Cirazoline hydrochloride*

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An In-Depth Technical Guide to Cirazoline Hydrochloride (CAS 40600-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirazoline hydrochloride (CAS 40600-13-3) is a potent and selective alpha-1 adrenergic receptor agonist with a well-characterized pharmacological profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on its interaction with adrenergic receptors and subsequent signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development activities.

Chemical Structure and Physicochemical Properties

Cirazoline hydrochloride is the hydrochloride salt of Cirazoline. Its chemical name is 2-[(2-Cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole hydrochloride.[\[1\]](#)

Chemical Structure:

- Molecular Formula: $C_{13}H_{16}N_2O \cdot HCl$ [\[1\]](#)
- Molecular Weight: 252.74 g/mol [\[1\]](#)

- CAS Number: 40600-13-3[1]
- Appearance: White solid[1]
- SMILES: Cl.C1CN=C(COc2ccccc2C3CC3)N1[1]

The structure features a central imidazole ring, a cyclopropylphenoxy methyl group, and is supplied as a hydrochloride salt.

Physicochemical Data

A summary of the key physicochemical properties of **Cirazoline hydrochloride** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ N ₂ O · HCl	[1]
Molecular Weight	252.74 g/mol	[1]
CAS Number	40600-13-3	[1]
Appearance	White solid	[1]
Solubility	Water: >35 mg/mL	[1]

Pharmacological Properties

Cirazoline is a selective α 1-adrenoceptor agonist and also acts as a non-selective ligand for imidazoline binding sites.[1] It exhibits full agonism at the α 1A-adrenergic receptor and partial agonism at the α 1B and α 1D subtypes.[2] This pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of these receptors.

Receptor Binding Affinities

The binding affinities (Ki) of Cirazoline for different human cloned α 1-adrenoceptor subtypes have been determined through radioligand binding assays.

Receptor Subtype	Ki (nM)	Reference
α1A-Adrenergic Receptor	120	[3][4]
α1B-Adrenergic Receptor	960	[3][4]
α1D-Adrenergic Receptor	660	[3][4]

Functional Activity

The functional activity of Cirazoline has been assessed by measuring its ability to elicit a response, such as an increase in intracellular calcium concentration, in cells expressing specific receptor subtypes.

Receptor Subtype	Agonist Activity	EC ₅₀ (nM)	Reference
α1A-Adrenergic Receptor	Full Agonist	70.7	[5]
α1B-Adrenergic Receptor	Partial Agonist	79.4	[5]
α1D-Adrenergic Receptor	Partial Agonist	239.8	[5]
α2-Adrenergic Receptor	Antagonist	pA ₂ = 7.56	[5][6]

Mechanism of Action and Signaling Pathways

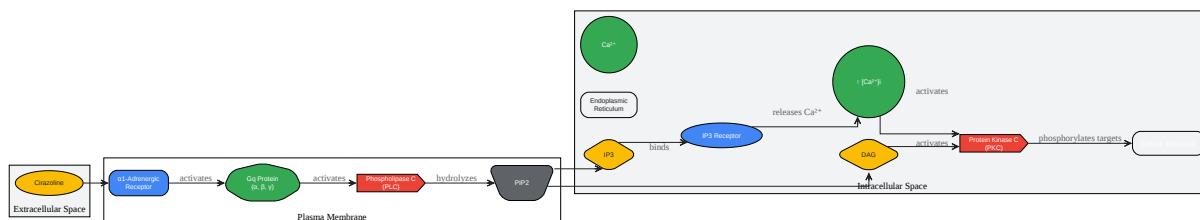
As an α1-adrenergic receptor agonist, Cirazoline primarily exerts its effects through the activation of Gq-protein coupled receptors. This initiates a well-defined intracellular signaling cascade.

Gq-Protein Coupled Receptor Signaling Pathway

The binding of Cirazoline to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm. The resulting increase in intracellular Ca^{2+} concentration, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses.



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[Cirazoline α1-Adrenergic Receptor Signaling Pathway](#)

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the chemical and pharmacological properties of **Cirazoline hydrochloride**.

Synthesis of 2-((2-cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole hydrochloride

While a specific detailed protocol for the synthesis of **Cirazoline hydrochloride** is not readily available in the public domain, a general approach for the synthesis of 2-substituted imidazolines can be adapted. A common method involves the reaction of a nitrile with ethylenediamine. For Cirazoline, this would likely involve the synthesis of 2-cyclopropylphenoxyacetonitrile as a key intermediate. This intermediate would then be reacted with ethylenediamine, often in the presence of a catalyst or with heating, to form the imidazoline ring. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

General Protocol:

- **Solvent Selection:** Test the solubility of crude **Cirazoline hydrochloride** in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find a suitable recrystallization solvent or solvent system.
- **Dissolution:** Dissolve the crude solid in a minimal amount of the hot (near boiling) solvent.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

- Drying: Dry the crystals under vacuum to remove residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of chemical compounds. A reverse-phase HPLC method is commonly used for polar compounds like **Cirazoline hydrochloride**.

General Protocol:

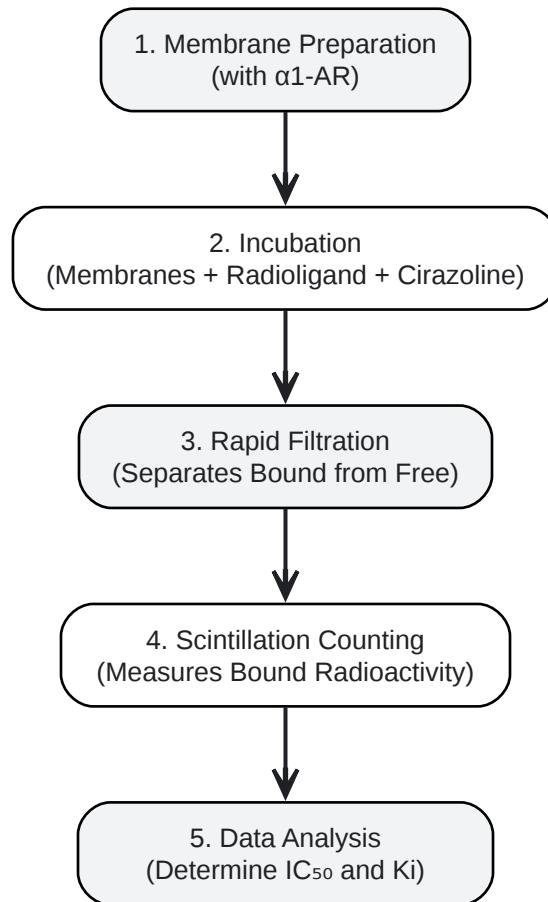
- Column: A C18 reverse-phase column is a common choice.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase would need to be optimized to achieve good separation.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where **Cirazoline hydrochloride** has significant absorbance (e.g., around 220-280 nm).
- Sample Preparation: Prepare a standard solution of **Cirazoline hydrochloride** of known concentration in the mobile phase or a suitable solvent.
- Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the K_i of an unlabeled ligand like Cirazoline.

General Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adrenergic receptor subtypes of interest.
- Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α_1 -receptors) and varying concentrations of unlabeled **Cirazoline hydrochloride**.
- Separation: After incubation, separate the bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of **Cirazoline hydrochloride**. The IC_{50} (the concentration of Cirazoline that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K_i is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

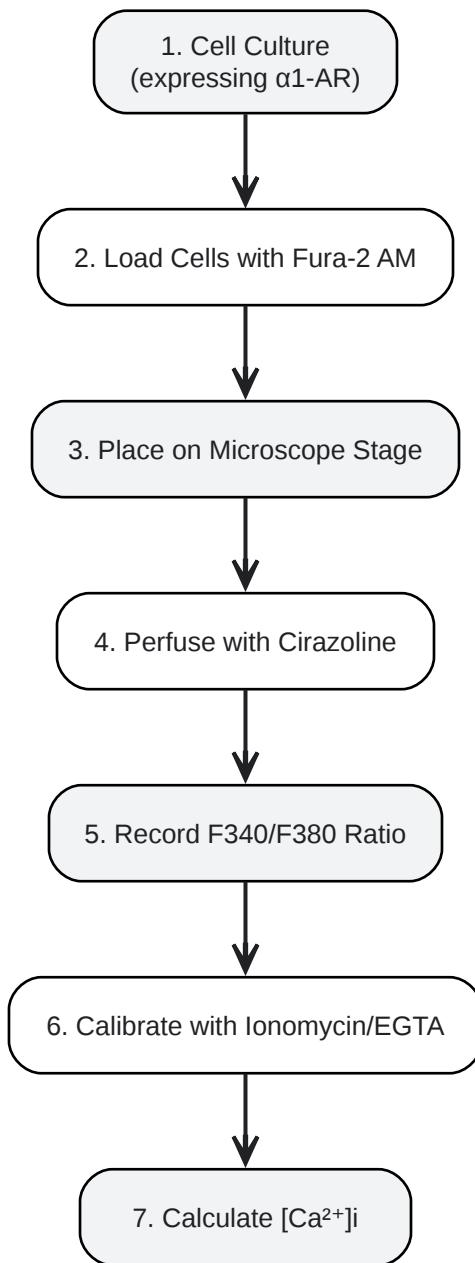
Intracellular Calcium Measurement

The functional activity of Cirazoline as an α 1-agonist can be assessed by measuring its ability to increase intracellular calcium concentration ($[Ca^{2+}]_i$). This is often done using fluorescent calcium indicators like Fura-2 AM.

General Protocol:

- **Cell Culture:** Culture a suitable cell line (e.g., HEK293 or CHO) expressing the α 1-adrenergic receptor subtype of interest on glass coverslips.
- **Dye Loading:** Load the cells with the calcium-sensitive dye Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the active Fura-2 inside the cell.

- Measurement: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
- Stimulation: Perfuse the cells with a buffer containing a known concentration of **Cirazoline hydrochloride**.
- Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
- Calibration: At the end of each experiment, calibrate the fluorescence signal by determining the maximum fluorescence ratio (R_{max}) in the presence of a calcium ionophore (e.g., ionomycin) and high extracellular calcium, and the minimum fluorescence ratio (R_{min}) in the presence of a calcium chelator (e.g., EGTA). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.



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Intracellular Calcium Imaging Workflow

Conclusion

Cirazoline hydrochloride is a valuable pharmacological tool for the study of α1-adrenergic receptors. Its well-defined chemical structure, physicochemical properties, and selective agonist activity make it an important compound for researchers in pharmacology, physiology, and drug development. The experimental protocols and data presented in this guide provide a

solid foundation for further investigation into the therapeutic potential of modulating α 1-adrenergic signaling pathways.

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